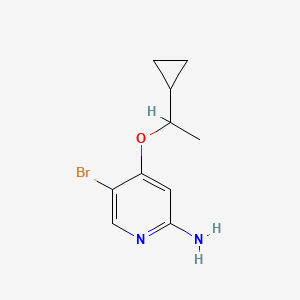

5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine

Description

5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine is a pyridine derivative featuring a bromine atom at the 5-position, a 1-cyclopropylethoxy group at the 4-position, and an amine group at the 2-position. These compounds are typically synthesized via nucleophilic substitution or coupling reactions involving halogenated pyrimidines or pyridines and cyclopropyl-containing reagents .

Such derivatives are often explored in medicinal chemistry for kinase inhibition or as intermediates in drug discovery .

Properties

IUPAC Name |

5-bromo-4-(1-cyclopropylethoxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-6(7-2-3-7)14-9-4-10(12)13-5-8(9)11/h4-7H,2-3H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZJGFZTQBUTIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)OC2=CC(=NC=C2Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine typically involves the bromination of a pyridine derivative followed by the introduction of the cyclopropylethoxy group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclopropylethoxy group can be introduced using cyclopropyl ethanol and a suitable base under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different group using palladium catalysts.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide or thiourea in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Cycloalkoxy Substituents

5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine

- Molecular Formula : C₉H₁₁BrN₂O

- Molecular Weight : 243.11 g/mol

- Key Features: Substituted with a cyclopropylmethoxy group instead of 1-cyclopropylethoxy.

- Synthesis : Similar to methods in , involving coupling of halogenated pyridines with cyclopropylamine derivatives under basic conditions .

4-Isobutoxypyridin-2-amine

Halogenated Pyridine/Pyrimidine Amines

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

- Molecular Formula : C₉H₁₂BrClN₄

- Molecular Weight : 291.58 g/mol

- Key Features : A pyrimidine analog with bromine and chlorine substituents. Pyrimidines generally exhibit higher planarity than pyridines, favoring interactions with DNA or ATP-binding pockets. The cyclopentylamine group enhances solubility compared to cyclopropyl derivatives .

- Synthesis : Achieved via coupling of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine in the presence of N,N-diisopropylethylamine (DIPEA) .

5-Bromo-4-(trifluoromethyl)pyridin-2-amine

- Molecular Formula : C₆H₄BrF₃N₂

- Molecular Weight : 239.01 g/mol

- Key Features : The trifluoromethyl group is strongly electron-withdrawing, increasing electrophilicity at the pyridine ring. This contrasts with the electron-donating ethoxy group in the target compound, which may reduce reactivity in nucleophilic aromatic substitution .

Fluorinated Analogs

5-Bromo-4-fluoropyridin-2-amine

Structural and Functional Data Table

*Estimated properties based on analogs.

Biological Activity

5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHBrNO

- CAS Number : 2289219-96-9

This compound features a bromine atom at the 5-position of the pyridine ring, which is known to influence its biological activity. The presence of a cyclopropyl group may enhance the compound's lipophilicity, potentially improving membrane permeability.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, quinoxaline derivatives have shown promising antibacterial activity against various strains of bacteria, including multi-drug resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 4 to 32 μg/mL, indicating their potential as effective antibacterial agents .

Table 1: Antibacterial Activity Comparison

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound 5p | S. aureus | 4 |

| Compound 5p | E. coli | 8 |

| 5-Bromo-Pyridine | MRSA | TBD |

The mechanism underlying the biological activity of this compound likely involves interference with bacterial cell membrane integrity. Similar compounds have been shown to disrupt membrane structures, leading to leakage of intracellular components and subsequent cell death . Additionally, some studies suggest that these compounds may inhibit specific enzymes involved in critical cellular processes, such as DNA synthesis and cell division.

Study on Antimicrobial Efficacy

A study published in PMC investigated the antimicrobial efficacy of a series of pyridine derivatives, including those structurally related to this compound. The results indicated that these derivatives not only inhibited bacterial growth but also effectively dispersed established biofilms. This characteristic is particularly important in treating chronic infections where biofilm formation is prevalent .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyridine derivatives revealed that the introduction of various substituents significantly affected their antibacterial potency. For example, the presence of halogens like bromine was associated with enhanced activity against Gram-positive bacteria. The addition of a cyclopropyl group also contributed positively to the overall efficacy by improving solubility and bioavailability.

Q & A

Q. What are the common synthetic routes for 5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the 1-cyclopropylethoxy group can be introduced via an etherification reaction using a brominated pyridine precursor (e.g., 5-bromo-4-hydroxypyridin-2-amine) and 1-cyclopropylethyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF). Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) may be employed to attach the cyclopropylethoxy moiety . Purification often involves column chromatography or recrystallization, with characterization by , , and high-resolution mass spectrometry (HRMS).

Q. How is the structure of this compound characterized?

- Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- Spectroscopy: identifies protons on the pyridine ring (e.g., aromatic protons at δ 6.5–8.5 ppm) and the cyclopropylethoxy group (e.g., cyclopropyl CH at δ 0.5–1.5 ppm). confirms quaternary carbons (e.g., C-Br at ~90 ppm).

- X-ray crystallography: Programs like SHELXL refine crystal structures to resolve bond lengths and angles, particularly for the cyclopropylethoxy substituent’s stereoelectronic effects .

- Mass spectrometry: HRMS validates the molecular formula (e.g., C₁₀H₁₄BrN₂O⁺ requires m/z 281.0234).

Q. What are its typical applications in medicinal chemistry research?

- Methodological Answer: This compound serves as a building block for drug discovery, particularly in kinase inhibitor development. For instance:

- Kinase binding assays: The bromine atom acts as a handle for further functionalization (e.g., Suzuki coupling to introduce fluorophores or pharmacophores).

- Structure-activity relationship (SAR) studies: Modifications to the cyclopropylethoxy group can probe steric and electronic effects on target binding .

- Biological screening: Tested in vitro against cancer cell lines (e.g., MTT assays) or enzyme targets (e.g., TrkA kinase inhibition ).

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

- Methodological Answer: Contradictions (e.g., unexpected splitting or HRMS adducts) require systematic validation:

- Multi-technique cross-check: Compare NMR with IR (to confirm functional groups) and X-ray data (for absolute configuration).

- Isotopic labeling: Use -labeled analogs to resolve ambiguous NH₂ proton signals .

- Computational validation: Density Functional Theory (DFT) calculations predict NMR chemical shifts, which can be matched to experimental data .

Q. What computational methods predict its reactivity in nucleophilic substitution reactions?

- Methodological Answer:

- DFT calculations: Optimize ground-state geometries (e.g., using Gaussian or ORCA) to assess the electrophilicity of the C-4 position. Fukui indices identify nucleophilic attack sites.

- Molecular docking: Simulate interactions with catalytic bases (e.g., in SN2 mechanisms) to predict regioselectivity .

- Solvent modeling: Continuum solvation models (e.g., SMD) evaluate solvent effects on reaction kinetics (e.g., DMF vs. THF) .

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer:

- Catalyst screening: Test palladium catalysts (e.g., Pd(OAc)₂ vs. Pd(dba)₂) for cross-coupling efficiency. Ligands like XPhos may enhance turnover .

- Temperature control: Lower temperatures (0–5°C) reduce side reactions (e.g., cyclopropane ring opening).

- Workup optimization: Use scavengers (e.g., silica-bound thiourea) to remove residual metal catalysts. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.